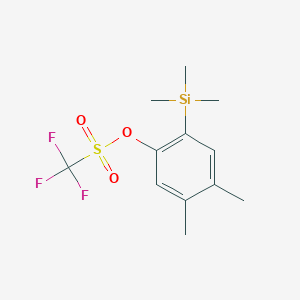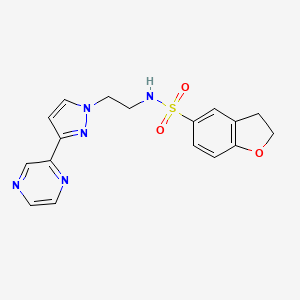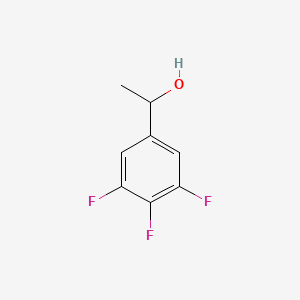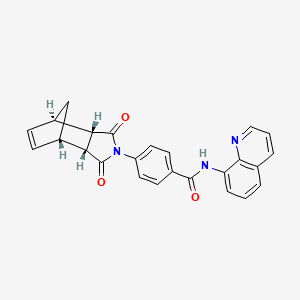
4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with methyl groups and a trimethylsilyl group, as well as a trifluoromethanesulfonate functional group. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethylphenol as the starting material.
Trimethylsilylation: The phenol undergoes trimethylsilylation using chlorotrimethylsilane in the presence of a base such as imidazole.
Trifluoromethanesulfonation: The resulting trimethylsilyl derivative is then treated with trifluoromethanesulfonic anhydride to introduce the trifluoromethanesulfonate group.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents are employed.
Major Products Formed:
Oxidation Products: Oxidation can yield quinones or other oxidized phenolic compounds.
Reduction Products: Reduction can produce corresponding alcohols or other reduced derivatives.
Substitution Products: Substitution reactions can lead to the formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism by which 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate exerts its effects involves its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
4,5-Dimethylphenol: Similar structure but lacks the trimethylsilyl and trifluoromethanesulfonate groups.
Trimethylsilylphenol: Contains the trimethylsilyl group but lacks the trifluoromethanesulfonate group.
Trifluoromethanesulfonic Acid Derivatives: Other compounds with trifluoromethanesulfonic acid derivatives but different phenyl ring substitutions.
Uniqueness: 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is unique due to its combination of the trimethylsilyl and trifluoromethanesulfonate groups, which provide distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.
Propiedades
IUPAC Name |
(4,5-dimethyl-2-trimethylsilylphenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3O3SSi/c1-8-6-10(18-19(16,17)12(13,14)15)11(7-9(8)2)20(3,4)5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWMREXCZFYEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2789970.png)



![1-(3,4-difluorobenzoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide](/img/structure/B2789975.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2789976.png)
![1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2789977.png)
![8-(3-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2789979.png)
![2-(2-(4-Fluorophenyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2789980.png)
![N-[1-(Oxolan-3-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2789983.png)

![4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile](/img/structure/B2789986.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2789988.png)

